Isoaltenuene

概要

説明

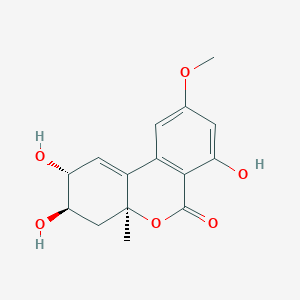

Isoaltenuene is a metabolite produced by the fungus Alternaria alternata. It is a diastereoisomer of altenuene, with an inverted configuration at the C-2’ position. The compound has been isolated from rice cultures of Alternaria alternata and purified using semipreparative high-performance liquid chromatography (HPLC). This compound is characterized by its unique structure, which includes a tetrahydro-3,4’β,5’α-trihydroxy-5-methoxy-2’α-methyldibenzo(α)-pyrone framework .

準備方法

Isoaltenuene is typically isolated from cultures of Alternaria alternata. The process involves growing the fungus on a suitable medium, such as rice, and then extracting the metabolites. The crude extract is subjected to semipreparative HPLC to purify this compound. The structure of the compound is elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Isoaltenuene undergoes various chemical reactions, including hydroxylation and methylation. These reactions are typically carried out using common reagents and conditions. For example, hydroxylation can be achieved using hydroxylating agents, while methylation can be performed using methylating agents. The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .

科学的研究の応用

Agricultural Applications

Isoaltenuene has demonstrated significant phytotoxicity, which makes it a candidate for use in agricultural practices. Research indicates that this compound affects the growth of several plants:

- Phytotoxicity : this compound exhibited phytotoxic effects on tomato leaves at concentrations as low as 20 µg/spot. It also inhibited seedling growth in amaranth and lettuce, suggesting potential applications as a natural herbicide or growth regulator .

- Antifungal Properties : The compound shows mild antimicrobial activity, which can be beneficial in controlling fungal pathogens in crops. Studies have indicated that this compound can suppress spore germination of certain fungi, such as Magnaporthe oryzae, which is known to affect rice crops .

Medical Applications

This compound's biological activity has been explored for its potential therapeutic uses:

- Cytotoxicity : this compound has been found to be cytotoxic against various cancer cell lines, including HeLa cells and lymphoma L5178Y cells, with an ID50 value of 8 µg/mL. This suggests its potential as an anticancer agent .

- Mutagenicity : The compound has shown mutagenic properties in certain bacterial strains, indicating that it could be studied further for its effects on DNA and cellular processes. However, earlier reports of mutagenicity were attributed to contamination with other compounds .

- Mechanisms of Action : this compound induces mitochondrial apoptosis in human colon carcinoma cells and increases DNA strand breaks in carcinoma cells at concentrations ≥1 µM. These findings highlight its potential role in cancer therapy .

Environmental Applications

This compound's role in environmental science is particularly relevant due to its production by fungi:

- Biodegradation : As a product of fungal metabolism, this compound may contribute to the biodegradation of organic pollutants in freshwater ecosystems. Fungi play a crucial role in breaking down complex organic matter, thus aiding in nutrient cycling and pollutant sequestration .

Data Summary Table

Case Studies

-

Phytotoxicity Study :

- A study conducted on this compound's effect on tomato plants revealed significant leaf damage at concentrations of 20 µg/spot. This study supports the potential use of this compound as a natural herbicide.

-

Cytotoxic Effects :

- Research published in the Beilstein Journal highlighted this compound's cytotoxic effects on various cancer cell lines, indicating its potential for further development as an anticancer drug.

-

Environmental Impact Assessment :

- A comprehensive review of freshwater fungi indicated that this compound plays a role in nutrient cycling and pollutant degradation within aquatic ecosystems.

作用機序

The mechanism of action of isoaltenuene involves its interaction with cellular components, leading to phytotoxic effects. The molecular targets and pathways involved in its action are not fully understood. it is known that this compound can cause damage to plant tissues, leading to symptoms such as leaf spots and blights .

類似化合物との比較

Isoaltenuene is similar to other dibenzopyrone derivatives produced by Alternaria species, such as altenuene, alternariol, and alternariol methyl ether. These compounds share a common structural framework but differ in their specific functional groups and stereochemistry. This compound is unique due to its inverted configuration at the C-2’ position compared to altenuene . Other similar compounds include dihydroaltenuenes A and B, and dehydroaltenuenes A and B, which are derivatives of altenuene .

生物活性

Isoaltenuene, a compound derived from various fungal species, has garnered attention due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial, cytotoxic, and phytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a natural resorcylic lactone. Its chemical structure allows it to interact with various biological systems, leading to a range of activities. The compound has been isolated from freshwater fungi in the family Tubeufiaceae and exhibits notable spectral characteristics:

- Molecular Formula : C₁₅H₁₄O₆

- Optical Rotation : [α]₂₅D +22 (c 0.54, CH₂Cl₂)

- UV Absorption : λ max at 243 nm and 281 nm

- NMR Data : Characteristic signals that confirm its structure .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Notably, it has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

| Pathogen | Zone of Inhibition (mm) | Concentration Tested (μg/disk) |

|---|---|---|

| Bacillus subtilis | 30 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | Moderate activity | Variable |

In disk diffusion assays, this compound produced a zone of inhibition of 30 mm against B. subtilis, indicating strong antibacterial activity . However, it showed no significant effect against Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. It has been reported to induce apoptosis in various cancer cell lines:

- HeLa Cells : ID₅₀ values of 8 μg/mL.

- Colon Carcinoma Cells (HT29) : Increased DNA strand breaks at concentrations ≥1 μM.

- Murine Hepatoma Cells : Induction of cytochrome P450 1A1 formation dependent on the aryl hydrocarbon receptor .

These findings suggest that this compound may be a potential candidate for cancer therapy due to its ability to induce cell death through multiple mechanisms.

Phytotoxicity

This compound exhibits phytotoxic effects as well. It has been shown to affect seedling growth in various plants:

- Tomato Leaves : Phytotoxicity observed at 20 µg/spot.

- Amaranth and Lettuce Seedlings : Growth inhibition noted at similar concentrations .

These effects indicate that this compound could play a role in natural herbicide development.

Case Studies and Research Findings

A comprehensive review of this compound's biological activity highlights its multifaceted nature:

- Antifungal Activity : this compound was part of a study evaluating antifungal compounds derived from freshwater fungi, demonstrating efficacy against Candida albicans .

- Mutagenicity Studies : Initial reports suggested mutagenic potential in Salmonella typhimurium, which were later attributed to contamination with other compounds .

- Toxicological Assessments : Studies on animal models indicated maternal toxicity and fetotoxic effects in Syrian golden hamsters when exposed to this compound derivatives .

特性

IUPAC Name |

(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-HCKVZZMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925666 | |

| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126671-80-5 | |

| Record name | (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。